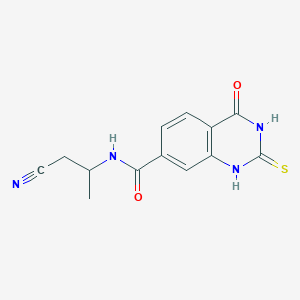![molecular formula C16H22N2O2S B7573066 [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone, also known as PCTPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCTPM is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone is not fully understood, but it has been found to interact with various ion channels and receptors in the brain and other tissues. [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. It has also been found to interact with GABA receptors, which are important targets for anxiolytic and antipsychotic drugs.
Biochemical and Physiological Effects
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. In animal studies, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to improve cognitive function, reduce anxiety-like behavior, and decrease the symptoms of schizophrenia. [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has also been found to have relatively low toxicity and good bioavailability, which are important factors in drug development. However, one limitation of using [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in more detail, which could help optimize its use in clinical settings. Additionally, more research is needed to explore the potential applications of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone in other scientific fields, such as materials science and catalysis.
Synthesemethoden
The synthesis of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone involves multiple steps, starting with the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with piperidine to produce 1-(thiophen-2-yl)-4-piperidin-1-ylbutan-1-one. This compound is then reacted with piperidine-1-carboxylic acid to produce the final product, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone. The synthesis method has been optimized to produce high yields of [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone with high purity.
Wissenschaftliche Forschungsanwendungen
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. In neuroscience, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been found to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of mental disorders. In pharmacology, [4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone has been studied for its potential as a modulator of ion channels and receptors, which are important targets for drug development.
Eigenschaften
IUPAC Name |
[4-(piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(17-7-3-1-4-8-17)13-11-14(21-12-13)16(20)18-9-5-2-6-10-18/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTZUINBRWKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)
